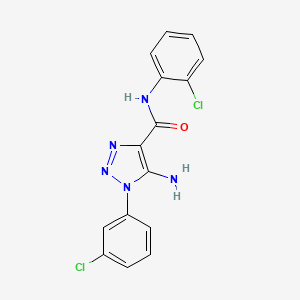

![molecular formula C31H16N4O8 B5051006 2-{4-[6-(5-carboxy-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1H-benzimidazol-2-yl]phenyl}-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5051006.png)

2-{4-[6-(5-carboxy-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1H-benzimidazol-2-yl]phenyl}-1,3-dioxo-5-isoindolinecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is part of a class of molecules that includes benzimidazole and isoindoline derivatives. These molecules have been studied for various biological activities, including central nervous system effects, anticancer properties, and as intermediates in organic synthesis.

Synthesis Analysis

Synthesis often involves multi-step reactions, including cyclization, Mannich reactions, and condensation. For instance, isoindoline derivatives have been synthesized through the reaction of phthalic anhydride and amino acids, followed by cyclization with diamino benzene to yield isoindolines, highlighting the complexity and specificity of synthesis protocols for such compounds (Selvakumar, Babu, & Chidambaranathan, 2013).

Molecular Structure Analysis

The molecular structure of related compounds is characterized by NMR and crystallography, indicating diverse structural motifs and the importance of specific functional groups for biological activity. For example, organotin carboxylates based on similar amide carboxylic acids show varied coordination modes in their crystal structures, affecting their physical properties and biological activities (Xiao et al., 2017).

Safety and Hazards

According to the safety information provided by Sigma-Aldrich, this compound is classified as Acute Tox. 3 Oral - Aquatic Chronic 2 - Eye Irrit. 2 . The hazard statements include H301 - H319 - H411, and the precautionary statements include P264 - P270 - P273 - P280 - P301 + P310 - P305 + P351 + P338 . Please handle this compound with care and follow all safety protocols.

properties

IUPAC Name |

2-[4-[6-(5-carboxy-1,3-dioxoisoindol-2-yl)-1H-benzimidazol-2-yl]phenyl]-1,3-dioxoisoindole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H16N4O8/c36-26-19-8-3-15(30(40)41)11-21(19)28(38)34(26)17-5-1-14(2-6-17)25-32-23-10-7-18(13-24(23)33-25)35-27(37)20-9-4-16(31(42)43)12-22(20)29(35)39/h1-13H,(H,32,33)(H,40,41)(H,42,43) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTEHEIRADRAUND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)N4C(=O)C5=C(C4=O)C=C(C=C5)C(=O)O)N6C(=O)C7=C(C6=O)C=C(C=C7)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H16N4O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5050934.png)

![tetraethyl 3-[(dimethylamino)methylene]-1,4-pentadiene-1,1,5,5-tetracarboxylate](/img/structure/B5050945.png)

![4-bromo-N-[4-(2,2,3,3-tetrafluoropropoxy)-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5050946.png)

![N-[1-allyl-4-(4-fluorophenyl)-1,3-dihydro-2H-imidazol-2-ylidene]-4-bromobenzenesulfonamide hydrobromide](/img/structure/B5050954.png)

![4-[(anilinocarbonyl)(phenyl)amino]-2-methyl-N-phenyl-3,4-dihydro-1(2H)-quinolinecarboxamide](/img/structure/B5050957.png)

![N-[2-(5-bromo-1-naphthyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5050963.png)

![6-(6-methyl-2-pyridinyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5050964.png)

![2,5-bis(4-fluorophenyl)[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B5050968.png)

![ethyl 1-[(2-chlorophenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5050986.png)

![11-(3-hydroxy-4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5050992.png)

![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide](/img/structure/B5050999.png)